N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of furan rings, a difluorobenzamide group, and an ethyl linker. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of furan rings could contribute to its aromaticity and potentially its reactivity .Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide has been employed in the design of privileged structures in medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including this compound, and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . Notably, N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide demonstrated better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Specifically, two derivatives—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—showed promising results with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Other Potential Applications
While anti-fibrosis activity stands out, further research is needed to explore additional applications of N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide. Its unique chemical structure may contribute to other pharmacological effects, such as antimicrobial, antiviral, or antitumor properties. Investigating these areas could reveal new therapeutic avenues.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use or application. For example, if it’s intended for use in medicinal chemistry, its mechanism of action would likely involve interaction with biological targets.
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c18-12-4-1-5-13(19)16(12)17(21)20-10-11(14-6-2-8-22-14)15-7-3-9-23-15/h1-9,11H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOAHQONODWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide |
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